Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that holds a significant place in modern drug discovery. Structurally, it can be considered a bioisostere of purine, the fundamental building block of adenine and guanine found in DNA and RNA.[1][2] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by competing with natural purine-based ligands. The scaffold is known for its π-rich, yet electron-deficient nature, which facilitates diverse biological interactions and allows for extensive synthetic modification.[2]
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1][2] A significant area of interest is their role as kinase inhibitors, with many derivatives targeting crucial signaling proteins like VEGFR-2, which is implicated in tumor angiogenesis.[3]
This guide focuses specifically on 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine , a key intermediate and building block. The presence of the chloro group at the 4-position is of paramount synthetic importance. This atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), providing a reactive handle for introducing a vast range of functional groups and building molecular complexity. Understanding the core physicochemical properties of this molecule is therefore essential for its effective utilization in the synthesis of novel therapeutic agents.
Molecular Structure and Chemical Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. These data provide the unambiguous identity required for regulatory submissions, database searches, and scientific communication.
Caption: Molecular Structure of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 83548-58-7 | [][5] |
| Molecular Formula | C₉H₉ClN₂S | [] |
| Molecular Weight | 212.7 g/mol | [] |
| IUPAC Name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | [] |
| InChI | InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3 | [] |
| InChIKey | HDOQGBZKVBVNLU-UHFFFAOYSA-N | [] |
| Canonical SMILES | CC1=C(C)SC2=C1C(Cl)=NC(C)=N2 |[] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific reaction conditions. While extensive experimental data for this specific molecule is limited in public literature, available data and properties of analogous structures provide a solid foundation for its characterization.
Table 2: Summary of Physicochemical Data
| Property | Value | Remarks and Experimental Context |
|---|---|---|
| Appearance | White to light yellow solid. | Based on data for similar thieno[2,3-d]pyrimidines.[6] Visual inspection is the primary method of determination. |
| Density | 1.327 g/cm³ | This is a calculated value and serves as a useful estimate for formulation and reaction volume calculations.[] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform). | High lipophilicity due to the fused ring system and methyl groups suggests poor aqueous solubility. This is typical for heterocyclic intermediates.[7] |
| Melting Point | Not explicitly reported. | Analogue 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine melts at 112 °C.[6] The melting point is expected to be a sharp, defined range, indicative of purity. |
| Stability | Stable under normal storage conditions. Sensitive to strong acids, bases, and moisture. | The chloro-substituent can be hydrolyzed under harsh aqueous acidic or basic conditions. Recommended storage is under an inert atmosphere (e.g., Argon) at 2-8°C.[6] |
Spectral Analysis: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a synthesized compound. While specific spectra for 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine are not publicly available, an experienced chemist can predict the characteristic signals based on its structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Three distinct singlets should be observed in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the three non-equivalent methyl groups (-CH₃) at positions 2, 5, and 6. The integration of each peak should correspond to three protons. The absence of aromatic protons simplifies the spectrum significantly.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals. The three methyl carbons would appear upfield (typically δ 15-25 ppm). The remaining six signals would correspond to the carbons of the fused heterocyclic core, appearing further downfield in the aromatic/heteroaromatic region (typically δ 110-170 ppm). The carbon bearing the chlorine atom (C4) would be significantly influenced by the electronegative substituent.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212. A characteristic isotopic pattern (M+2 peak) at m/z 214 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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~2900-3000 cm⁻¹: C-H stretching from the methyl groups.
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~1550-1620 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine and thiophene rings.
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~1000-1200 cm⁻¹: C-N stretching vibrations.
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~700-800 cm⁻¹: C-Cl stretching vibration.
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Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine is dominated by the reactivity of the C4-chloro substituent.
Caption: Key Synthetic Transformations via SNAr at the C4 Position.
The electron-withdrawing pyrimidine ring activates the C4 position, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including:
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Amines (R-NH₂): Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base (e.g., DIPEA) and heat, yields 4-amino-thieno[2,3-d]pyrimidine derivatives. This is a cornerstone reaction for building libraries of potential kinase inhibitors.
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Thiols (R-SH): Thiolates, generated from thiols and a base, readily displace the chloride to form 4-thioether derivatives.
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Alcohols/Phenols (R-OH): In the presence of a strong base (e.g., NaH) to form the corresponding alkoxide/phenoxide, alcohols and phenols can be coupled to the C4 position to generate 4-alkoxy/aryloxy derivatives.
This reactivity makes the title compound an ideal scaffold for generating a diverse library of compounds for structure-activity relationship (SAR) studies.[1]
Exemplary Experimental Protocol: C4 Amination
To illustrate the practical application of this compound's reactivity, the following is a representative, self-validating protocol for a nucleophilic substitution reaction.
Objective: To synthesize a 4-amino-2,5,6-trimethylthieno[2,3-d]pyrimidine derivative via SNAr.
Methodology:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine (1.0 eq).
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Reagent Addition: Add a suitable solvent such as n-butanol, isopropanol, or DMF (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1-1.5 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
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Causality Insight: The excess base is crucial. It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile and driving the equilibrium towards the product.
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-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent's boiling point.
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Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Self-Validation Checkpoint: A complete reaction is indicated by the consumption of the starting material (visualized on TLC plate, often with a different Rf value) and the appearance of a new spot corresponding to the product. LC-MS confirmation will show a mass peak corresponding to the expected product.
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Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
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Purification: The crude residue is typically purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 4-amino derivative.
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Final Validation: The purity and identity of the final product must be confirmed by spectroscopic methods (¹H NMR, MS) as described in Section 3.
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Conclusion
4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine is more than a simple chemical; it is a strategically designed molecular tool. Its core physicochemical properties—a stable, crystalline solid with predictable solubility—make it a reliable reagent in a laboratory setting. The true power of this compound lies in the inherent reactivity of its C4-chloro substituent, which serves as a gateway for extensive synthetic diversification. For researchers in medicinal chemistry and drug development, this molecule represents a valuable starting point for exploring the rich pharmacology of the thieno[2,3-d]pyrimidine scaffold, enabling the rational design and synthesis of novel, potent, and selective therapeutic candidates.
References
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
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Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
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